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molecular formula C10H16 B1210023 alpha-Terpinene CAS No. 99-86-5

alpha-Terpinene

Cat. No. B1210023
M. Wt: 136.23 g/mol
InChI Key: YHQGMYUVUMAZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06956137B1

Procedure details

At 35° C., 45 μl of H2O2 (50%) were added to a solution of 325 μl of α-terpinene and 48.5 mg of Na2MoO4.2H2O in 4 ml of methanol. Five further 45 μl portions of H2O2 (50%) were added to this mixture as soon as the red-colored reaction mixture turned yellow again. After 1.5 hours, the reaction mixture was analyzed by means of HPLC. Analysis gave a quantitative formation of ascaridol.
Name
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
325 μL
Type
reactant
Reaction Step One
[Compound]
Name
Na2MoO4.2H2O
Quantity
48.5 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].[CH3:3][C:4]1[CH2:9][CH2:8][C:7]([CH:10]([CH3:12])[CH3:11])=[CH:6][CH:5]=1>CO>[CH3:11][CH:10]([C:7]12[O:2][O:1][C:4]([CH3:3])([CH:9]=[CH:8]1)[CH2:5][CH2:6]2)[CH3:12]

Inputs

Step One
Name
Quantity
45 μL
Type
reactant
Smiles
OO
Name
Quantity
325 μL
Type
reactant
Smiles
CC1=CC=C(CC1)C(C)C
Name
Na2MoO4.2H2O
Quantity
48.5 mg
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C)C12CCC(C=C1)(OO2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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